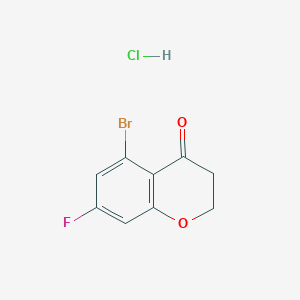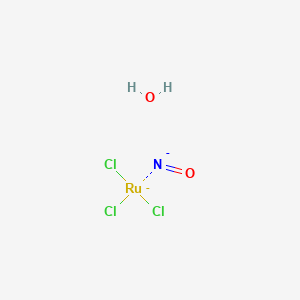
Ruthenium(II)NitrosylChloridehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(II)NitrosylChloridehydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with a nitrosyl (NO) group and chloride ions, along with water molecules
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridehydrate can be synthesized through several methods. One common approach involves the reduction of ruthenium(III) chloride with a reducing agent such as formic acid or formaldehyde in the presence of hydrochloric acid. The resulting nitrosyl ruthenium complex is then converted to this compound by the addition of water .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity ruthenium sources and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a stable and usable form .
化学反応の分析
Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often involving the release of nitric oxide (NO) gas.
Reduction: Reduction reactions can convert the compound to lower oxidation states or other ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride or nitrosyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or other ruthenium species.
Substitution: New ruthenium complexes with different ligands.
科学的研究の応用
Ruthenium(II)NitrosylChloridehydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .
類似化合物との比較
Ruthenium(II)NitrosylChloridehydrate can be compared with other ruthenium nitrosyl complexes and similar coordination compounds:
Ruthenium(III)NitrosylChloride: This compound features ruthenium in the +3 oxidation state and has different reactivity and stability compared to this compound.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, leading to different chemical properties and applications.
Ruthenium(II)NitrosylSulfate: This compound has sulfate ligands and is used in different catalytic and biological applications.
特性
分子式 |
Cl3H2NO2Ru-2 |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
nitroxyl anion;trichlororuthenium(1-);hydrate |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3 |
InChIキー |
GFCUZKOAUWXMQH-UHFFFAOYSA-K |
正規SMILES |
[N-]=O.O.Cl[Ru-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




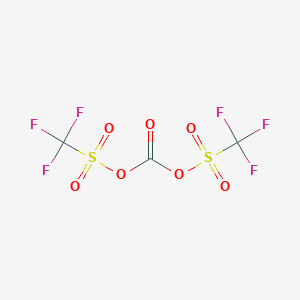
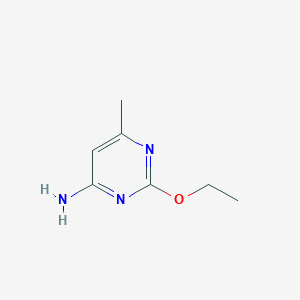
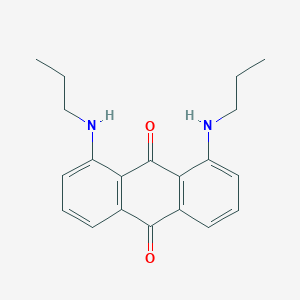
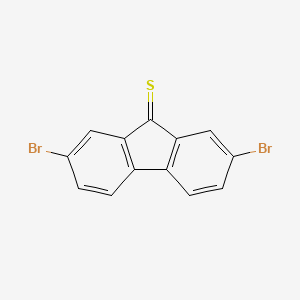
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
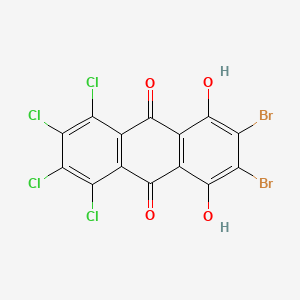
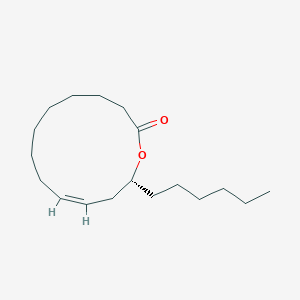

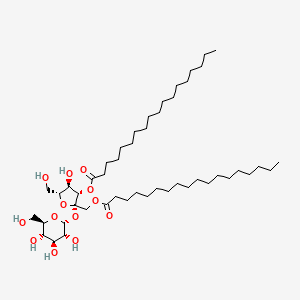
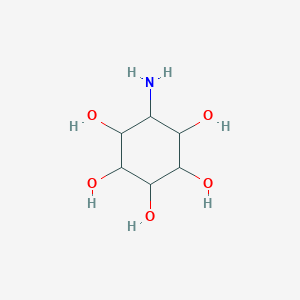
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)
